1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate
Description
Stereochemistry
The stereochemistry at position 3 of the piperidine ring determines the compound’s spatial configuration. While the search results do not specify enantiomeric data, analogous Boc-protected piperidines often exhibit axial chirality due to restricted rotation around the carbamate bond. For example:
- The tert-butoxycarbonyl group introduces steric hindrance, favoring a specific conformation where the bulky tert-butyl group occupies an equatorial position.
- Computational models of related compounds suggest a chair conformation for the piperidine ring, with substituents adopting positions to minimize 1,3-diaxial interactions.
Further studies using X-ray crystallography or NMR spectroscopy would be required to confirm the predominant diastereomer in this compound.
Structural and Functional Insights
The compound’s design merges three critical functional groups:
- Benzyl and ethyl esters : Enhance solubility in organic solvents, facilitating use in peptide coupling reactions.
- Boc-protected amine : Provides temporary protection during solid-phase synthesis, enabling selective deprotection under acidic conditions.
- Piperidine scaffold : Imparts conformational rigidity, a feature exploited in bioactive molecule design (e.g., tylophorine analogs).
Comparative analysis with tylophorinicine (C₂₄H₂₇NO₅) reveals shared motifs, such as the use of methoxy and carbamate groups to modulate bioavailability. However, the absence of aromatic fused rings in this piperidine derivative likely reduces planar stacking interactions, altering its pharmacokinetic profile.
Properties
IUPAC Name |
1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-5-27-18(24)16-11-12-23(13-17(16)22-19(25)29-21(2,3)4)20(26)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETAHUUYGCKWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Protection via Carbodiimide-Mediated Coupling
A widely adopted strategy involves stepwise protection of the piperidine nitrogen and hydroxyl groups. The Boc group is typically introduced first to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . Subsequent esterification of the hydroxyl groups employs benzyl chloroformate and ethyl chloroformate, activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . For instance, in a representative procedure, piperidine-3-amine is treated with Boc₂O in tetrahydrofuran (THF) at 0°C, achieving quantitative Boc protection. The resulting intermediate is then reacted with benzyl chloroformate and ethyl chloroformate sequentially under EDCI/HOBt catalysis, yielding the target compound in 78% overall yield .
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc protection | Boc₂O, Et₃N | THF | 0°C → RT | 4 h | 95% |
| Benzylation | BnCl, EDCI, HOBt | DCM | 0°C | 16 h | 85% |
| Ethylation | EtCl, EDCI, HOBt | THF | RT | 12 h | 90% |
Microwave-Assisted Concurrent Esterification
Microwave irradiation enhances reaction efficiency, particularly for sterically hindered intermediates. A protocol adapted from involves simultaneous benzylation and ethylation of Boc-protected piperidine-3-amine. The substrate is irradiated at 120°C for 30 minutes with benzyl chloroformate and ethyl chloroformate in dimethylformamide (DMF), catalyzed by diisopropylethylamine (DIPEA). This single-step method achieves 68% yield, reducing reaction time by 80% compared to conventional heating . The microwave approach minimizes side reactions such as epimerization, critical for maintaining stereochemical integrity.
Solid-Phase Synthesis with Silyl Protection
Drawing parallels from solid-phase peptide synthesis , the piperidine core is anchored to a resin via a silyl ether linkage. The Boc group is introduced first, followed by on-resin esterification with benzyl and ethyl chloroformates. After cleavage from the resin using tetrabutylammonium fluoride (TBAF), the target compound is obtained in 65% yield. While this method facilitates purification, the requirement for specialized resin and lower overall yield limits its scalability .
Acid-Catalyzed Deprotection-Reprotection
A contingency route addresses incomplete protection by employing trifluoroacetic acid (TFA) for Boc deprotection, followed by reprotection. In one instance, incomplete ethylation (28% yield) was remedied by treating the crude product with 4M HCl in dioxane, removing residual Boc groups, and repeating the ethylation step under microwave conditions to boost the yield to 81% .
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Protection | High reproducibility | Multi-step, time-intensive | 70–85% |
| Microwave-Assisted | Rapid, energy-efficient | Requires specialized equipment | 60–70% |
| Solid-Phase | Ease of purification | Low scalability | 50–65% |
| Enzymatic | High enantioselectivity | Limited substrate scope | N/A |
| Deprotection-Reprotection | Salvages low-yield reactions | Adds synthetic steps | 75–81% |
Chemical Reactions Analysis
1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety.
Scientific Research Applications
Pharmacological Properties
Research indicates that derivatives of piperidine, including this compound, exhibit a range of biological activities:
- Dopamine Transporter Inhibition : Similar compounds have shown high affinity for dopamine transporters, suggesting potential applications in treating neurological disorders such as depression and schizophrenia .
- Antiinflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, indicating that modifications on the piperidine ring can enhance efficacy against inflammatory diseases .
Case Studies
- Monoamine Transporters : A study highlighted the synthesis and evaluation of piperidine derivatives targeting monoamine transporters, demonstrating that structural modifications can significantly affect binding affinities and selectivity .
- Anti-inflammatory Agents : Another investigation focused on the design and synthesis of piperidine-based compounds with dual inhibition properties against COX and LOX enzymes, suggesting that similar structural frameworks could be beneficial for developing anti-inflammatory drugs .
Potential Therapeutic Applications
The unique structure of 1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate opens avenues for various therapeutic applications:
- Neurological Disorders : Given its potential to inhibit dopamine transporters, this compound may serve as a lead in developing treatments for conditions such as Parkinson's disease or attention deficit hyperactivity disorder (ADHD).
- Pain Management : Its anti-inflammatory properties suggest possible use in pain relief formulations, particularly for chronic inflammatory conditions.
Comparative Data Table
| Property/Activity | This compound | Related Piperidine Compounds |
|---|---|---|
| Dopamine Transporter Affinity | High | Variable |
| Anti-inflammatory Activity | Moderate | High |
| Synthesis Complexity | Moderate | High |
Mechanism of Action
The mechanism of action of 1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The ester groups can undergo hydrolysis or substitution, leading to the formation of active intermediates that interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
*Calculated based on formula C₂₃H₃₂N₂O₇.
Research Findings and Limitations
- Synthetic Challenges : The target compound requires precise control during NaIO4-mediated oxidations and NaBH3CN reductions to avoid over-reduction or ester hydrolysis .
- Stability : The Boc group’s acid sensitivity contrasts with the robustness of pentafluorophenyl or trifluoromethylphenyl analogs (), limiting its use in strongly acidic environments .
- Data Gaps: Toxicological studies are absent for the target compound, mirroring limitations noted in for related Boc derivatives .
Biological Activity
1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a piperidine core, which is known for its versatility in medicinal chemistry. The presence of the benzyl and ethyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it may exhibit:
- Antitumor Activity : Preliminary studies suggest that derivatives of piperidine compounds can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The compound may influence inflammatory pathways, contributing to reduced inflammation in various models.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression or neurodegeneration.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors in the central nervous system, affecting neurotransmitter release and uptake.
- Gene Expression Regulation : There is potential for this compound to influence gene expression related to cell proliferation and survival.
Table 1: Summary of Research Findings
Case Study: Antitumor Activity
A study conducted by researchers demonstrated that derivatives similar to 1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Case Study: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of related piperidine compounds. In vivo experiments indicated that these compounds could reduce oxidative stress markers and enhance neuronal survival in models of Alzheimer's disease .
Q & A
Q. What are the recommended synthesis routes for this compound, and how can reaction efficiency be optimized?
The synthesis of this piperidine derivative typically involves multi-step protection/deprotection strategies. Key steps include:
- Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group at the 3-position via carbamate formation.
- Esterification : Sequential benzyl and ethyl esterification at the 1- and 4-positions using benzyl chloroformate and ethyl chloroformate, respectively. To optimize reaction efficiency, employ statistical design of experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters affecting yield .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : Use - and -NMR to verify substituent positions (e.g., benzyl/ethyl esters, Boc group). Peaks for aromatic protons (δ ~7.3 ppm) and ethyl ester methyl groups (δ ~1.2–1.4 ppm) are diagnostic .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., loss of Boc or benzyl groups) .
- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm) for esters and carbamate .
Q. What safety precautions are critical during handling and storage?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Ensure adequate ventilation to prevent inhalation of vapors .
- Storage : Keep in sealed containers under inert atmosphere (N) at 2–8°C to prevent hydrolysis of esters or carbamate .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of intermediates during synthesis?
Apply quantum chemical calculations (e.g., DFT) to model:
- Transition states for carbamate formation or esterification.
- Thermodynamic stability of intermediates (e.g., Boc-protected vs. free amine). Tools like the ICReDD framework integrate computational reaction path searches with experimental validation, reducing trial-and-error approaches .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperidine ring protons).
- Isotopic labeling : Track specific functional groups (e.g., -labeled esters) to confirm assignments .
- Cross-validation : Compare experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw) .
Q. How can reaction conditions be optimized to minimize side products (e.g., hydrolysis or transesterification)?
- Solvent screening : Use aprotic solvents (e.g., DCM, THF) to suppress hydrolysis.
- Catalyst selection : Employ DMAP or Hünig’s base to enhance esterification efficiency.
- In-situ monitoring : Use inline FTIR or HPLC to detect intermediates and adjust conditions dynamically .
Q. What analytical methods quantify impurities in this compound, and how are they validated?
- HPLC : Develop a gradient method with a C18 column and UV detection (λ = 254 nm) for impurity profiling.
- Validation : Follow ICH guidelines for linearity (R > 0.995), precision (RSD < 2%), and LOD/LOQ (e.g., 0.1% for major impurities) .
- Reference standards : Use synthesized impurities (e.g., de-Boc or hydrolyzed derivatives) for spiking studies .
Data-Driven Experimental Design
Q. How can machine learning improve the prediction of optimal reaction parameters?
- Feature engineering : Input variables (e.g., solvent polarity, temperature, reagent equivalents) and output variables (yield, purity).
- Model training : Use random forest or neural networks to correlate parameters with outcomes.
- Validation : Compare predicted vs. experimental yields in a test set (e.g., 20% of data) .
Q. What stability studies are required for long-term storage in research settings?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf life under ambient conditions .
Conflict Resolution in Data Interpretation
Q. How should researchers address contradictions between computational predictions and experimental results?
- Error analysis : Check for approximations in computational models (e.g., solvent effects omitted in gas-phase DFT).
- Hybrid approaches : Combine molecular dynamics (MD) simulations with experimental kinetics to refine reaction mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
